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  • Product: 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine
  • CAS: 1263211-72-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, a heterocyclic compound of interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and comparative data from structurally related pyrimidine derivatives to offer valuable insights into its physicochemical properties, potential synthetic routes, and expected reactivity.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The strategic functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.[1][2]

4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS Number: 1263211-72-8) is a polysubstituted pyrimidine that presents multiple reactive sites, offering a rich platform for chemical diversification and the synthesis of novel compound libraries for biological screening. The presence of two chloro substituents, one on the pyrimidine ring and one on the ethyl side chain, provides orthogonal reactivity that can be exploited for selective chemical modifications.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₇H₈Cl₂N₂-
Molecular Weight 191.06 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidBased on similar chlorinated pyrimidine derivatives which are often crystalline solids at room temperature.[3]
Melting Point Estimated in the range of 50-100 °CBased on the melting points of related compounds like 4-Chloro-2-methylpyrimidine (55-59 °C).[3] The additional chloroethyl group may influence the crystal lattice and thus the melting point.
Boiling Point > 200 °C (with potential decomposition)Extrapolated from the boiling points of simpler chloropyrimidines. High boiling points are characteristic of such aromatic heterocyclic systems.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone)The presence of the polar pyrimidine ring and chloro substituents suggests some polarity, but the overall hydrocarbon character indicates better solubility in organic solvents.
pKa Estimated to be weakly basic (pKa of the protonated form ~1-2)The pyrimidine ring nitrogen atoms are weakly basic due to the electron-withdrawing effects of the chloro and other substituents.
LogP ~2.4 (Predicted)The octanol-water partition coefficient suggests moderate lipophilicity, a common feature for drug-like molecules.

Structure:

Caption: 2D structure of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine.

Synthesis and Characterization

A plausible synthetic route to 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine can be devised based on established pyrimidine synthesis methodologies. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, followed by chlorination.

Proposed Synthetic Pathway

synthesis_pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product A Ethyl acetoacetate C 2-(1-chloroethyl)-6-methylpyrimidin-4-ol A->C Condensation B 3-Chloropropionamidine B->C D 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine C->D Chlorination (e.g., POCl₃)

Caption: Proposed synthetic pathway for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine.

Step-by-Step Protocol:

  • Synthesis of the Pyrimidinone Intermediate:

    • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and 3-chloropropionamidine hydrochloride.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

    • The precipitated 2-(1-chloroethyl)-6-methylpyrimidin-4-ol is collected by filtration, washed with cold ethanol, and dried.

  • Chlorination to the Final Product:

    • A mixture of the pyrimidinone intermediate and phosphorus oxychloride (POCl₃) is heated at reflux. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

    • After completion, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine.

    • Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy:

  • Aromatic Proton (H5): A singlet is expected for the proton at the C5 position of the pyrimidine ring, likely in the range of 7.0-7.5 ppm.

  • Methyl Protons (C6-CH₃): A singlet corresponding to the three protons of the methyl group at C6, expected around 2.4-2.6 ppm.

  • Chloroethyl Protons (CH(Cl)CH₃): A quartet for the methine proton and a doublet for the methyl protons of the 1-chloroethyl group. The quartet would likely appear around 5.0-5.5 ppm, and the doublet around 1.8-2.0 ppm.

¹³C NMR Spectroscopy:

  • Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon atoms attached to chlorine (C4) and nitrogen (C2, C6) would be deshielded and appear at lower field (typically >150 ppm). The C5 carbon would appear at a higher field.

  • Methyl Carbon (C6-CH₃): A signal in the aliphatic region, around 20-25 ppm.

  • Chloroethyl Carbons: Two signals for the 1-chloroethyl group, with the carbon bearing the chlorine atom being more deshielded (around 50-60 ppm) and the methyl carbon appearing at a higher field (around 20-25 ppm).

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.06 g/mol for C₇H₈³⁵Cl₂N₂). The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms, would be a characteristic feature (M⁺, M+2, M+4 peaks with a ratio of approximately 9:6:1).

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands for C=N and C=C stretching vibrations of the pyrimidine ring are expected in the region of 1600-1400 cm⁻¹.

  • C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 3100-2850 cm⁻¹.

  • The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Chemical Properties and Reactivity

The reactivity of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine is dictated by the presence of the electron-deficient pyrimidine ring and the two electrophilic carbon centers bearing chlorine atoms.

Nucleophilic Aromatic Substitution (SₙAr) at C4

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen atoms activates this position towards attack by nucleophiles.

snar_reaction reactant 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine product 4-Nu-2-(1-chloroethyl)-6-methylpyrimidine reactant->product SₙAr nucleophile Nu-H nucleophile->product hcl HCl

Caption: General scheme for nucleophilic aromatic substitution at the C4 position.

Common nucleophiles that can be employed include:

  • Amines: Primary and secondary amines react readily to form the corresponding 4-amino-pyrimidines.

  • Alcohols/Phenols: In the presence of a base, alkoxides and phenoxides can displace the chlorine to yield 4-alkoxy- or 4-aryloxy-pyrimidines.

  • Thiols: Thiolates are excellent nucleophiles and will react to form 4-thioether derivatives.

The reactivity of the C4-Cl is generally higher than that of the C2-Cl in many pyrimidine systems, offering a degree of regioselectivity in substitution reactions.

Nucleophilic Substitution at the 1-Chloroethyl Group

The chlorine atom on the ethyl side chain is an alkyl halide and will undergo nucleophilic substitution (Sₙ1 or Sₙ2) or elimination (E1 or E2) reactions, depending on the nucleophile, solvent, and reaction conditions.

  • Sₙ2 Reactions: With strong, non-bulky nucleophiles, a direct displacement of the chloride ion is expected.

  • Sₙ1 Reactions: The secondary nature of the carbocation that would be formed suggests that Sₙ1 reactions are also possible, particularly with weaker nucleophiles and in polar protic solvents.

  • Elimination Reactions: In the presence of a strong, sterically hindered base, elimination to form the corresponding vinylpyrimidine is a likely side reaction.

The differential reactivity of the aromatic and aliphatic chlorine atoms allows for the selective functionalization of the molecule. For instance, the C4-Cl can be substituted under milder conditions, leaving the 1-chloroethyl group intact for subsequent modification.

Potential Applications in Drug Development

Given its structural features, 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The pyrimidine core is found in numerous approved drugs, including anticancer agents (e.g., Imatinib, Gefitinib), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).

The dual reactive sites on this molecule allow for the creation of diverse chemical libraries through combinatorial chemistry approaches. By varying the nucleophiles used to displace the two chlorine atoms, a wide range of derivatives can be synthesized and screened for biological activity against various targets, such as kinases, proteases, and G-protein coupled receptors.

Safety and Handling

As with any chlorinated organic compound, 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. It is likely to be an irritant to the eyes, skin, and respiratory system.

Conclusion

4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine is a promising, yet underexplored, scaffold for chemical synthesis and drug discovery. Although direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from the well-established chemistry of related pyrimidine derivatives. This guide provides a foundational understanding for researchers interested in utilizing this versatile building block for the development of novel chemical entities with potential therapeutic value. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

  • PubChem. 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Gomha, S. M., & Khalil, K. D. (2012). A convenient ultrasound-promoted synthesis and cytotoxic activity of some new thiazole, thiophene and pyrazole derivatives bearing a 6,7-dimethoxy-2,3-dihydro-1H-inden-1-one moiety. Molecules, 17(8), 9335-9347.
  • Jain, S. K., & Pathak, D. (2010). Synthesis and pharmacological evaluation of some new 2, 4, 6-trisubstituted pyrimidine derivatives. European journal of medicinal chemistry, 45(11), 5243-5248.
  • Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis of some new 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives of pyrimidine and their antimicrobial activity. European journal of medicinal chemistry, 54, 855-860.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name reactions in heterocyclic chemistry. John Wiley & Sons.
  • Taylor, E. C. (Ed.). (2008). The chemistry of heterocyclic compounds, pyrimidines (Vol. 16). John Wiley & Sons.
  • Brown, D. J., & Mason, S. F. (1956). The pyrimidines. In The Chemistry of Heterocyclic Compounds (pp. 1-504). John Wiley & Sons, Ltd.
  • Balaban, A. T., Oniciu, D. C., & Katritzky, A. R. (2004). Aromaticity as a cornerstone of heterocyclic chemistry. Chemical reviews, 104(5), 2777-2812.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in life and society: an introduction to heterocyclic chemistry and biochemistry and the role of heterocycles in science, technology, medicine and agriculture. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • G. R. Kumar, R. A. R. S. and H. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-201. [Link]

  • A. R. Katritzky, C. W. R. (1996).
  • M. B. Smith, J. M. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • L. F. Tietze, G. B. (1996).
  • W. Carruthers, I. C. (2004). Modern Methods of Organic Synthesis. Cambridge University Press.
  • H. O. House. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • R. C. Larock. (1999).
  • S. Warren, P. W. (2012). Organic Synthesis: The Disconnection Approach. Wiley.
  • K. C. Nicolaou, E. J. S. (2003).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

Sources

Exploratory

Structural Elucidation of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine: A Comprehensive Guide to Small Molecule X-Ray Crystallography

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) Executive Summary & Rationale Small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8)

Executive Summary & Rationale

Small molecule X-ray crystallography remains the gold-standard analytical technique for determining three-dimensional molecular structures at atomic resolution[1]. For highly functionalized building blocks like 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (C7H8Cl2N2)[2], structural elucidation is not merely about confirming connectivity; it is about understanding the stereochemistry and the supramolecular interactions that dictate its behavior in biological and synthetic systems.

This whitepaper provides an authoritative, step-by-step methodological guide to the crystallization, X-ray diffraction (XRD), and structural refinement of this specific pyrimidine derivative. Because this molecule features both an aromatic ( sp2 ) carbon-chlorine bond and an aliphatic ( sp3 ) carbon-chlorine bond alongside a chiral center, it serves as an exceptional model for studying ditopic halogen bonding, π -stacking, and absolute configuration determination[3][4].

Mechanistic Principles of Pyrimidine Crystallography

The Phase Problem and Absolute Configuration

In X-ray crystallography, detectors only record the intensities of diffracted X-rays, not their phases—a dilemma known as the "phase problem"[1]. For small molecules, this is routinely solved using direct or dual-space methods. Furthermore, because 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine contains a chiral center at the 1-chloroethyl group, determining its absolute configuration is critical. This requires the use of Copper (Cu) K α radiation ( λ=1.54184 Å) rather than Molybdenum (Mo), as the heavier chlorine atoms exhibit a strong anomalous dispersion signal ( f′′ ) under Cu radiation, allowing for the precise calculation of the Flack parameter.

Supramolecular Assembly: Halogen Bonding

Halogenated pyrimidines are highly prone to forming complex supramolecular networks driven by halogen bonding[5][6]. The electron-deficient pyrimidine ring withdraws electron density from the aromatic chlorine atom, creating a highly positive electrostatic potential region (the σ -hole) on the distal end of the halogen[4]. This σ -hole acts as a strong Lewis acid, forming highly directional bonds (~175°) with the nucleophilic nitrogen atoms (Lewis bases) of adjacent pyrimidine rings.

Halogen_Bonding D Halogen Bond Donor (4-Chloro / 1-Chloroethyl) S Electrophilic Region (Sigma-Hole) D->S Polarization A Halogen Bond Acceptor (Pyrimidine N1 / N3) S->A Highly directional (Angle ~175°) P Supramolecular Polymer (1D Zig-Zag or 2D Sheet) A->P Crystal Packing

Mechanistic logic of halogen bond-driven supramolecular assembly in pyrimidines.

Experimental Methodologies

To ensure a self-validating system, the following protocols must be executed sequentially. Each step contains built-in causality to explain the physical chemistry driving the workflow.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion ensures thermodynamic control over the crystallization process. Rapid precipitation (kinetic control) leads to microcrystalline powders unsuitable for single-crystal XRD. Slow diffusion allows molecules to orient optimally via halogen and hydrogen bonds[7].

  • Solvent Selection: Dissolve 50 mg of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean 2-dram glass vial.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Layering: Place the small vial inside a larger 20 mL scintillation vial containing 3 mL of a poor solvent (e.g., n-Hexane or Heptane).

  • Diffusion: Seal the outer vial tightly. Store in a vibration-free environment at 4 °C for 72–120 hours.

  • Harvesting: Examine the vial under a polarized light microscope. Select a transparent, block-shaped single crystal (ideal dimensions: 0.1 × 0.1 × 0.2 mm) that extinguishes polarized light uniformly, indicating a single domain.

Protocol 2: X-Ray Diffraction Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K). Halogenated ligands are highly susceptible to Specific Radiation Damage (SRD), where the intense X-ray beam cleaves the carbon-halogen (C-Cl) bonds[8]. Cryocooling mitigates free-radical diffusion and reduces thermal atomic motion (Debye-Waller factors), yielding higher resolution data.

  • Mounting: Submerge the selected crystal in a drop of Paratone-N cryoprotectant oil. Using a micromanipulator, mount the crystal onto a 100 μ m MiTeGen MicroMount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems).

  • Beam Alignment: Center the crystal in the X-ray beam using the onboard video microscope.

  • Data Acquisition: Expose the crystal to microfocus Cu K α radiation ( λ=1.54184 Å). Collect a full sphere of data using ω and ϕ scans with a detector distance of ~50 mm and an exposure time optimized to achieve an I/σ(I)>10 for high-angle reflections.

Protocol 3: Structure Solution and Refinement
  • Integration: Process the raw diffraction frames using integration software (e.g., CrysAlis PRO or APEX4). Apply a multi-scan absorption correction to account for the absorption of Cu radiation by the chlorine atoms.

  • Phase Solution: Solve the structure using dual-space algorithms (SHELXT) to generate the initial electron density map[1].

  • Anisotropic Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL via Olex2). Convert all non-hydrogen atoms (C, N, Cl) to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​ set to 1.2 or 1.5 times the Ueq​ of the parent carbon).

  • Validation: Ensure the final R1​ value is < 5% and the Flack parameter is near 0.0 (with a low standard uncertainty), confirming the correct absolute configuration of the 1-chloroethyl group.

XRD_Workflow N1 1. Sample Preparation (Vapor Diffusion/Slow Evap) N2 2. Crystal Selection & Cryo-Mounting (100 K) N1->N2 Yields single crystal N3 3. X-Ray Diffraction (Cu K-alpha Source) N2->N3 Mitigates SRD N4 4. Data Integration & Scaling N3->N4 Bragg reflections N5 5. Phase Solution (Dual-Space Methods) N4->N5 Recovers lost phases N6 6. Structure Refinement (Anisotropic, Least-Squares) N5->N6 Initial electron density

Workflow for small molecule X-ray crystallography from crystallization to refinement.

Quantitative Data Presentation

To benchmark the quality of the structural elucidation, the resulting parameters should align with the established crystallographic norms for halogenated pyrimidines.

Table 1: Expected Crystallographic Parameters for C7H8Cl2N2
ParameterExpected Value / RangeCausality / Significance
Formula Weight 191.06 g/mol Confirms chemical identity[2].
Temperature 100(2) KCryocooling prevents Specific Radiation Damage[8].
Wavelength 1.54184 Å (Cu K α )Maximizes anomalous scattering for chiral resolution.
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly functionalized pyrimidines.
Goodness-of-fit on F2 ~1.000 - 1.050Indicates the model accurately represents the diffraction data.
Final R indices ( I>2σ(I) ) R1​<0.05 , wR2​<0.12 High-quality single crystal without twinning or disorder.
Table 2: Benchmark Halogen Bonding Geometries

Halogen bonding is quantified by the reduction of the sum of the van der Waals (vdW) radii between the donor and acceptor atoms[3][5].

Interaction TypeDonorAcceptorDistance (Å)Angle (°)vdW Radii Sum Reduction
Halogen Bond C(4)-Cl ( sp2 )Pyrimidine N2.90 – 3.15 Å170° – 178°~5% to 12% reduction
Weak Halogen Bond C(1')-Cl ( sp3 ) π -system / Cl3.20 – 3.40 Å150° – 165°< 5% reduction
π -Stacking Pyrimidine RingPyrimidine Ring3.30 – 3.80 ÅN/ACentroid-to-centroid distance

Note: The sp2 hybridized chlorine at the C4 position is a significantly stronger halogen bond donor than the sp3 chlorine on the ethyl group due to the enhanced electron-withdrawing effect of the pyrimidine ring[3][6].

Conclusion

The structural elucidation of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine requires a rigorous integration of physical chemistry and crystallographic technique. By utilizing cryogenic temperatures to prevent C-Cl bond cleavage, employing Cu K α radiation to resolve the absolute configuration of the chiral center, and analyzing the resulting electron density for σ -hole driven halogen bonding, researchers can extract maximum value from the diffraction data. These insights are directly translatable to structure-based drug design, where halogen bonding is increasingly utilized to optimize ligand-target binding affinities.

References

  • Chemical Substance Information: 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine Source: nextsds.com URL:[Link]

  • Complementary, Cooperative Ditopic Halogen Bonding and Electron Donor-Acceptor π

    π Complexation in the Formation of Cocrystals Source: National Institutes of Health (PMC) URL:[Link]
  • Ditopic halogen bonding with bipyrimidines and activated pyrimidines Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link]

  • Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures Source: National Institutes of Health (PMC) URL:[Link]

  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding Source: RSC Publishing URL:[Link]

  • A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors Source: MDPI URL:[Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Source: ACS Publications URL:[Link]

  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry Source: Diamond Light Source URL:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine at Room Temperature

Executive Summary 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates[1]. Structurally, it features a fully aromatic pyrimidine core substituted with a methyl group, a highly electrophilic C4-chlorine, and a C2-(1-chloroethyl) aliphatic side chain. Understanding its thermodynamic stability at room temperature (25°C) is critical for drug development professionals to prevent yield-limiting degradation during storage, formulation, and late-stage functionalization.

Structural Thermodynamics & Reactivity Profile

The thermodynamic stability of this molecule is governed by the competing electronic effects of the pyrimidine ring:

  • Aromatic C4-Cl Bond: The nitrogen atoms at positions 1 and 3 exert strong inductive and resonance electron-withdrawing effects. This creates a partial positive charge at C2, C4, and C6, making the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Aliphatic C2-(1-Chloroethyl) Bond: This secondary alkyl chloride is adjacent to the electron-deficient pyrimidine ring. The electron-withdrawing nature of the heterocycle thermodynamically destabilizes any potential carbocation intermediate, effectively suppressing pure SN1 solvolysis. However, it remains vulnerable to SN2 displacement or water-assisted hydrolysis.

Degradation Pathways at Room Temperature

At 25°C in strictly anhydrous conditions, the compound is thermodynamically stable. However, the introduction of ambient moisture triggers specific degradation pathways. In pure aqueous environments, isolated chloropyrimidines exhibit moderate thermodynamic stability, with hydrolysis half-lives ( t1/2​ ) extending up to 3 months[2].

However, the hydrolysis of 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine is highly pH-dependent. As established in the kinetic profiling of chloropyrimidine intermediates, the pyrimidine ring undergoes significant protonation at pH levels below 1.0[3]. This protonation dramatically increases the electrophilicity of the ring, accelerating the nucleophilic attack by water and generating undesired hydroxypyrimidine by-products[3].

degradation_pathways Parent 4-Chloro-2-(1-chloroethyl) -6-methylpyrimidine SNAr SNAr Hydrolysis (C4-OH Derivative) Parent->SNAr Moisture / Base (Kinetic Control) SN1 Aliphatic Solvolysis (C2-1-hydroxyethyl) Parent->SN1 Moisture / Acid (Thermodynamic Control) DiOH Complete Hydrolysis (Di-OH Degradant) SNAr->DiOH Extended Exposure SN1->DiOH Extended Exposure

Diagram 1: Competing thermodynamic degradation pathways of the pyrimidine derivative.

Experimental Workflow: Self-Validating Stability Assessment

To accurately measure the thermodynamic stability of this compound, researchers must account for the auto-catalytic nature of its degradation. As the C-Cl bonds hydrolyze, they release hydrochloric acid (HCl). Without intervention, this lowers the pH, protonates the pyrimidine ring[3], and artificially accelerates the degradation rate, skewing thermodynamic data.

The following protocol is designed as a self-validating system. By utilizing heavily buffered solutions and an internal standard, it isolates the true thermodynamic stability from kinetic auto-catalysis.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 3.0, 7.0, and 9.0. The high buffer capacity is strictly required to neutralize liberated HCl and maintain a constant thermodynamic environment.

  • Sample Initiation: Dissolve the compound in anhydrous acetonitrile to create a 10 mg/mL stock. Spike this into the aqueous buffers to a final concentration of 100 µg/mL. Ensure the organic solvent concentration remains ≤1% to prevent artificial stabilization of the compound via solvation effects.

  • Incubation & Time-Course Sampling: Incubate the solutions in sealed vials at 25°C ± 0.1°C. Extract 100 µL aliquots at 0, 4, 8, 24, 48, and 72 hours.

  • Quenching (Critical Step): Immediately quench each aliquot by adding 100 µL of cold (-20°C) acetonitrile containing 10 µg/mL of an internal standard (e.g., 4-chloro-2-methylpyrimidine). The temperature drop and organic dilution instantly halt further hydrolysis, locking the thermodynamic state of the sample.

  • Orthogonal Analysis: Analyze the quenched samples using LC-MS/MS (for mass-based structural confirmation of the degradants) and HPLC-UV (for precise quantification against the internal standard).

workflow Prep Sample Preparation (100 µg/mL in Buffered Aqueous Media) Incubate Isothermal Incubation at 25°C (pH 3.0, 7.0, 9.0) Prep->Incubate Aliquots Time-Course Sampling (0 to 72 hrs) Incubate->Aliquots Quench Quench Reaction (Cold MeCN + Internal Standard) Aliquots->Quench Analyze LC-MS/MS & HPLC-UV Analysis (Quantification & ID) Quench->Analyze

Diagram 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

The thermodynamic stability of chloroethyl pyrimidine derivatives is highly contingent on environmental conditions[4]. The table below summarizes the expected thermodynamic behavior of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine at room temperature based on established pyrimidine kinetics.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ ) at 25°CCausality / Mechanistic Driver
Anhydrous / Inert Gas None (Stable)> 2 YearsLack of nucleophile prevents both SNAr and solvolysis.
Pure Water (Unbuffered) Auto-catalytic Hydrolysis~ 14 - 21 DaysInitial slow hydrolysis releases HCl, rapidly dropping pH and accelerating degradation[3].
Aqueous Buffer (pH 7.0) SNAr Hydrolysis (C4-Cl)~ 3 MonthsNeutral pH prevents ring protonation; slow baseline thermodynamic hydrolysis dominates[2].
Aqueous Buffer (pH > 9.0) SNAr Hydrolysis (C4-Cl)< 48 HoursHigh concentration of hydroxide ions rapidly drives kinetic SNAr displacement.

Conclusion & Storage Recommendations

While 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine possesses a robust aromatic core, its dual chlorinated functional groups render it susceptible to moisture-driven degradation at room temperature. The causality of its degradation is rooted in the electrophilicity of the pyrimidine ring, which facilitates SNAr at the C4 position and solvolysis at the C2-alkyl chain.

For routine laboratory handling, short-term exposure to ambient room temperature is acceptable provided the environment is strictly dry. However, for long-term thermodynamic preservation, the compound must be stored under an inert atmosphere (argon or nitrogen) at 0°C to 4°C to suppress the activation energy required for ambient moisture hydrolysis[1][4].

References

  • Title: Screening Compounds P48754 | 4-Chloro-2-(1-chloroethyl)
  • Title: RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis Source: RSC Advances URL
  • Title: US6448403B1 - Chloropyrimidine intermediates Source: Google Patents URL
  • Title: Synthesis and Evaluation of Several New (2-Chloroethyl)

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine as a Bifunctional Scaffold in Kinase Inhibitor Synthesis

Executive Summary In modern structure-based drug design, pyrimidine derivatives serve as foundational pharmacophores for targeting the ATP-binding cassette of various protein kinases. 4-Chloro-2-(1-chloroethyl)-6-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, pyrimidine derivatives serve as foundational pharmacophores for targeting the ATP-binding cassette of various protein kinases. 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) is a highly versatile, bifunctional pharmaceutical intermediate. It features two distinct electrophilic centers: an electron-deficient heteroaryl chloride at the C4-position and a sterically hindered secondary alkyl chloride at the C2-position. This application note provides a comprehensive, self-validating protocol for exploiting the orthogonal reactivity of this intermediate to construct dual-substituted pyrimidine scaffolds, which are ubiquitous in the development of Aurora, PI3K, and Dyrk kinase inhibitors.

Chemical Profile & Orthogonal Reactivity Rationale

The strategic value of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine lies in its chemoselectivity, which allows for sequential, regioselective functionalization without the need for complex protecting group strategies.

  • C4-Position (Heteroaryl Chloride): The electron-withdrawing nature of the pyrimidine ring nitrogens highly activates the C4-chloro group toward Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a stabilized Meisenheimer complex, making it highly reactive toward weak nucleophiles such as anilines and pyrazoles under mild thermal conditions (1[1]).

  • C2-Position (1-Chloroethyl Group): The secondary alkyl chloride is relatively unreactive toward SNAr conditions due to steric hindrance and the lack of resonance activation. However, it readily undergoes SN2 displacement when exposed to strong aliphatic amines (e.g., piperazine, morpholine) at elevated temperatures, particularly when accelerated by Finkelstein catalysis (in situ conversion to a more reactive alkyl iodide).

This orthogonal reactivity perfectly aligns with standard kinase inhibitor pharmacophore models: the C4-substituent typically forms critical hydrogen bonds within the kinase hinge region, while the C2-substituent extends outward into the solvent-exposed channel to improve aqueous solubility and pharmacokinetic properties (2[2]).

Experimental Workflows: Sequential Scaffold Functionalization

The following protocols detail the step-by-step synthesis of a dual-substituted kinase inhibitor scaffold. These methodologies are adapted from validated procedures used in the synthesis of Aurora kinase and MARK4 inhibitors (3[3], 4[4]).

Protocol A: Regioselective SNAr at the C4-Position (Hinge-Binding Motif)

Objective: Chemoselective displacement of the C4-chloride using an aniline derivative while preserving the C2-(1-chloroethyl) moiety.

Causality & Design: n-Butanol is selected as the solvent because its boiling point (117 °C) allows for optimal thermal activation of the SNAr process without requiring pressurized vessels. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming aniline nucleophile and ensuring a self-sustaining reaction rate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (1.0 mmol, 191 mg) in anhydrous n-butanol (5.0 mL, 0.2 M).

  • Reagent Addition: Add the desired substituted aniline (1.1 mmol) followed dropwise by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 6–8 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material should be fully consumed, showing a single dominant product mass corresponding to the C4-substituted intermediate.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography to yield the mono-substituted intermediate.

Protocol B: Finkelstein-Assisted SN2 at the C2-Position (Solvent Channel Motif)

Objective: Displacement of the sterically hindered secondary alkyl chloride at the C2-ethyl group using a secondary aliphatic amine (e.g., N-methylpiperazine).

Causality & Design: The secondary nature of the 1-chloroethyl group makes standard SN2 displacement sluggish. To overcome this, Potassium Iodide (KI) is introduced as a Finkelstein catalyst. KI converts the alkyl chloride into an alkyl iodide in situ, which is a vastly superior leaving group, thereby accelerating the nucleophilic attack by the cyclic amine (5[5]).

Step-by-Step Procedure:

  • Preparation: In a heavy-walled sealed tube, dissolve the C4-substituted intermediate from Protocol A (1.0 mmol) in anhydrous Acetonitrile (ACN) or DMF (10.0 mL, 0.1 M).

  • Reagent Addition: Add N-methylpiperazine (3.0 mmol), anhydrous K₂CO₃ (2.0 mmol), and catalytic Potassium Iodide (KI) (0.2 mmol, 33 mg).

  • Reaction Execution: Seal the tube and heat the suspension to 90–100 °C for 16–24 hours with vigorous stirring.

  • Validation (In-Process): Analyze via LC-MS to confirm the disappearance of the chlorinated intermediate and the emergence of the final dual-substituted mass.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Partition between Dichloromethane (DCM) and water. Extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and evaporate.

  • Purification: Purify via reverse-phase preparative HPLC or basic alumina chromatography to isolate the final kinase inhibitor scaffold.

Quantitative Data: Reaction Optimization

The table below summarizes optimized conditions for exploiting the orthogonal reactivity of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine across various nucleophile classes.

Reaction PhaseElectrophilic SitePreferred NucleophileCatalyst / AdditiveSolvent & TempTypical Yield
Phase 1: SNAr C4-ChloroPrimary AnilinesDIPEA (2.0 eq)n-BuOH, 80 °C75–88%
Phase 1: SNAr C4-ChloroPhenols / AlkoxidesK₂CO₃ (2.5 eq)DMF, 60 °C70–85%
Phase 2: SN2 C2-(1-Chloroethyl)Cyclic Sec-AminesKI (0.2 eq)ACN, 90 °C65–82%
Phase 2: SN2 C2-(1-Chloroethyl)Primary Aliphatic AminesNaI (0.2 eq), DIPEADMF, 100 °C50–70%

Mechanistic Pathway

The following diagram illustrates the logical flow of the sequential functionalization, highlighting how the bifunctional nature of the starting material is leveraged to build the distinct domains of a kinase inhibitor.

G A 4-Chloro-2-(1-chloroethyl) -6-methylpyrimidine (Bifunctional Scaffold) B Regioselective SNAr (C4-Position) A->B Aniline, DIPEA n-BuOH, 80°C C Finkelstein-Assisted SN2 (C2-Ethyl Position) B->C Sec-Amine, KI ACN, 90°C D Target Kinase Inhibitor (Dual-Substituted) C->D Isolation & Purification

Workflow for orthogonal functionalization of the pyrimidine scaffold.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins , Journal of Medicinal Chemistry (ACS), 3

  • Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases , PMC / NIH, 5

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization... , Frontiers, 4

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines , Molecules, 2

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions , ResearchGate, 1

Sources

Application

Application Note: Strategic Nucleophilic Functionalization of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, present in numerous bioactive molecules.[1][2] The bifunctional intermediate, 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, present in numerous bioactive molecules.[1][2] The bifunctional intermediate, 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, offers two distinct and chemically reactive sites for nucleophilic attack: the C4 position on the electron-deficient pyrimidine ring and the α-carbon of the 1-chloroethyl side chain. This dual reactivity presents both a challenge and an opportunity for synthetic chemists. This guide provides a detailed exploration of the mechanistic principles governing regioselectivity and offers robust protocols for the strategic and selective functionalization of this versatile building block, enabling precise molecular design for drug discovery programs.

Mechanistic Considerations: A Tale of Two Electrophiles

The key to successfully employing 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine in a synthetic campaign lies in understanding the disparate electronic and steric environments of its two electrophilic centers. The choice of nucleophile, solvent, and temperature can be strategically manipulated to favor substitution at one site over the other.

The Pyrimidine Core (C4): Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently π-deficient, a characteristic that is further amplified by the presence of two electronegative nitrogen atoms.[1] This π-deficiency facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.[1][3] For 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards nucleophiles than the one at C2.[4][5] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C4, where the charge can be delocalized onto both ring nitrogens.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, typically rate-determining step, involves the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent step involves the expulsion of the chloride leaving group to restore aromaticity.

Caption: General mechanism for SNAr at the C4 position.

The Chloroethyl Side Chain: Nucleophilic Aliphatic Substitution

The chlorine atom on the 1-chloroethyl group is attached to a secondary sp³-hybridized carbon, making it susceptible to standard nucleophilic aliphatic substitution. This reaction can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions.

  • SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. The reaction proceeds in a single, concerted step involving backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center.

  • SN1 Pathway: This pathway is favored by polar protic solvents, which can stabilize both the departing leaving group and the resulting carbocation intermediate. Weaker nucleophiles often favor this mechanism. The proximity of the pyrimidine ring may offer some stabilization to the carbocation, making this pathway competitive under certain conditions.

The choice between these two pathways is critical for controlling the stereochemical outcome of the reaction if the starting material is enantiomerically enriched.

workflow start Define Target Site c4_target Target: C4 Position (SNAr) start->c4_target side_chain_target Target: Side Chain (SN1/SN2) start->side_chain_target c4_conditions Conditions: - Strong, soft nucleophiles (Amines, Thiols) - Polar aprotic solvent (DMF, NMP) - Elevated temperature (60-120 °C) - Optional: Non-nucleophilic base (DIPEA) c4_target->c4_conditions side_chain_conditions Conditions: - Strong nucleophiles (RS⁻, N₃⁻, CN⁻) - Aprotic solvent (Acetone, THF) - Lower temperature (0-50 °C) side_chain_target->side_chain_conditions protocol_c4 Execute Protocol 1: Selective C4 Amination c4_conditions->protocol_c4 protocol_side_chain Execute Protocol 2: Selective Side-Chain Thiolation side_chain_conditions->protocol_side_chain analysis Analysis & Purification (TLC, LC-MS, Column Chromatography) protocol_c4->analysis protocol_side_chain->analysis

Sources

Method

Advanced Application Notes: 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine in Agrochemical Discovery &amp; Synthesis

Introduction: The Pyrimidine Scaffold in Crop Protection Pyrimidine derivatives represent a highly privileged molecular scaffold in the discovery and development of modern agrochemicals due to their broad-spectrum insect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold in Crop Protection

Pyrimidine derivatives represent a highly privileged molecular scaffold in the discovery and development of modern agrochemicals due to their broad-spectrum insecticidal, herbicidal, and fungicidal properties [1]. Commercial successes such as the fungicides cyprodinil, pyrimethanil, and diflumetorim highlight the critical role of the pyrimidine ring in crop protection [2].

Within this chemical space, 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS 1263211-72-8) serves as an advanced, bifunctional building block. Its unique structural architecture features two orthogonal electrophilic centers:

  • An sp2 -hybridized carbon at C4: Highly activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, priming it for rapid Nucleophilic Aromatic Substitution (S N​ Ar).

  • An sp3 -hybridized carbon on the 1-chloroethyl side chain: A secondary alkyl chloride primed for bimolecular nucleophilic substitution (S N​ 2), though requiring specific catalytic activation.

By exploiting the differential reactivity of these two chlorine atoms, drug development professionals can execute predictable, stepwise functionalizations. This causality-driven approach enables the rapid assembly of complex, dual-action agrochemical libraries[3].

Mechanistic Causality & Orthogonal Functionalization

The core strategy in utilizing 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine relies on thermodynamic and kinetic control. Under mild basic conditions (e.g., K 2​ CO 3​ in DMF at 80°C), an aniline or amine will selectively attack the C4 position via S N​ Ar. The 1-chloroethyl group remains intact during this step because S N​ 2 at a sterically hindered secondary carbon requires stronger nucleophiles or higher activation energy.

To subsequently functionalize the 1-chloroethyl group, scientists employ a Finkelstein-type activation . By introducing Potassium Iodide (KI), the secondary chloride is converted in situ to a secondary iodide—a vastly superior leaving group. This lowers the activation energy barrier, allowing for the successful S N​ 2 displacement by azoles, thiols, or secondary amines [3].

Workflow A 4-Chloro-2-(1-chloroethyl)- 6-methylpyrimidine B Step 1: SNAr at C4 Reagents: Aniline, K2CO3, 80°C A->B C 4-Anilino-2-(1-chloroethyl)- 6-methylpyrimidine B->C D Step 2: SN2 at Side Chain Reagents: Azole, KI (cat.), 120°C C->D E Novel Dual-Action Pyrimidine Agrochemical D->E

Caption: Orthogonal synthetic workflow exploiting differential reactivity of the bifunctional pyrimidine.

Experimental Protocols

Protocol A: Synthesis of 4-Anilino-2-(1-chloroethyl)-6-methylpyrimidine (S N​ Ar)

This protocol is self-validating: the disappearance of the starting material can be cleanly tracked via TLC, and the preservation of the 1-chloroethyl doublet/quartet in 1 H-NMR confirms regioselectivity.

Reagents & Materials:

  • 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (1.0 eq, 10 mmol)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq, 11 mmol)

  • Anhydrous Potassium Carbonate (K 2​ CO 3​ ) (2.0 eq, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology:

  • Initialization: Charge an oven-dried 100 mL round-bottom flask with 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine and anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K 2​ CO 3​ . Stir the suspension for 10 minutes at room temperature to ensure uniform dispersion.

  • Nucleophile Addition: Dropwise add the substituted aniline.

  • Thermal Activation: Elevate the reaction temperature to 80°C. Maintain strict temperature control; exceeding 90°C risks premature elimination (dehydrohalogenation) of the 1-chloroethyl group.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The reaction typically reaches completion within 4–6 hours.

  • Workup: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

Protocol B: S N​ 2 Displacement via Finkelstein Activation

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF. Add a nucleophile (e.g., 1H-1,2,4-triazole, 1.5 eq) and K 2​ CO 3​ (2.0 eq).

  • Catalyst Addition: Add Potassium Iodide (KI) (0.2 eq). Causality note: KI is critical here. Without it, the secondary chloride is too unreactive, leading to poor yields and competing elimination byproducts.

  • Reaction: Heat the mixture to 110–120°C for 12 hours.

  • Purification: Follow the same aqueous workup as Protocol A. Purify the crude product via silica gel column chromatography to isolate the final agrochemical candidate.

Quantitative Data Summary

The following table summarizes the expected yields and reaction times based on structural modifications during the orthogonal synthesis [2], [3].

Reaction StepNucleophileCatalystTemp (°C)Time (h)Isolated Yield (%)Regioselectivity
S N​ Ar (C4) 4-FluoroanilineNone80588%>99% (C4 only)
S N​ Ar (C4) 2,4-DichloroanilineNone90876%>99% (C4 only)
S N​ 2 (Side Chain) 1H-1,2,4-TriazoleKI (0.2 eq)1201282%N/A
S N​ 2 (Side Chain) MorpholineKI (0.2 eq)1101085%N/A

Biological Validation & Mode of Action (MoA)

In Vitro Antifungal Assay (Poisoned Food Technique)

To establish a self-validating biological profile, novel compounds synthesized from this intermediate must be benchmarked against commercial standards.

  • Preparation: Dissolve the synthesized compound in DMSO and mix it into molten Potato Dextrose Agar (PDA) to achieve final concentrations ranging from 0.1 to 50 μg/mL.

  • Inoculation: Place a 5 mm mycelial plug of Sclerotinia sclerotiorum or Botrytis cinerea at the center of the agar plate.

  • Incubation & Measurement: Incubate at 25°C for 72 hours. Measure the radial growth of the mycelium. Calculate the EC 50​ (Effective Concentration for 50% inhibition) using probit analysis.

  • Validation Loop: Include Pyrimethanil as a positive control. If the experimental compound exhibits an EC 50​ < 1.0 μg/mL against S. sclerotiorum, it is considered a highly active lead [4].

Mode of Action: Methionine Biosynthesis Inhibition

Anilinopyrimidine (AP) fungicides derived from this scaffold exert their fungicidal activity by disrupting the methionine biosynthesis pathway in plant pathogenic fungi. Extensive resistance mechanism studies reveal that these compounds specifically target the enzymes cystathionine- γ -synthase (CGS) and cystathionine- β -lyase (CBL) [4]. Inhibition of these enzymes prevents the conversion of O-acetylhomoserine to homocysteine, starving the fungus of methionine and disrupting essential protein synthesis.

MoA N1 Homoserine N2 O-Acetylhomoserine N1->N2 E1 Cystathionine γ-synthase (CGS) N2->E1 N3 Cystathionine E2 Cystathionine β-lyase (CBL) N3->E2 N4 Homocysteine N5 Methionine (Fungal Survival) N4->N5 E1->N3 E2->N4 Inh Pyrimidine Fungicides Inh->E1 Inh->E2

Caption: Fungal methionine biosynthesis pathway highlighting the dual enzymatic targets of pyrimidine fungicides.

References

  • Title: Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives Source: Molecules (PMC - NIH) URL: [Link]

  • Title: Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety Source: Frontiers in Plant Science URL: [Link]

  • Title: The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum Source: Journal of Fungi (MDPI) URL: [Link]

Application

Application Note: Safe Handling, Storage, and Synthetic Utility of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine

Executive Summary & Mechanistic Overview 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Its value lies in its dual electrophilic centers, which allow for sequential, orthogonal functionalization.

The structural causality of its reactivity is defined by two distinct sites:

  • The C4-Position (Pyrimidine Ring): The electron-withdrawing nature of the two pyrimidine nitrogen atoms severely depletes electron density at the C4 carbon. This activates the C4-chloride, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) .

  • The C2-Side Chain (1-Chloroethyl Group): This secondary alkyl chloride acts as a classic electrophile for SN1/SN2 aliphatic substitution. Because it lacks the extreme electron deficiency of the pyrimidine ring, it is generally less reactive than the C4-chloride under mild basic conditions, enabling chemists to selectively react the C4 position first.

Reactivity A 4-Chloro-2-(1-chloroethyl) -6-methylpyrimidine B C4 Position (SNAr Reactivity) A->B High Electrophilicity C C2 Side Chain (Aliphatic SN1/SN2) A->C Moderate Electrophilicity D Nucleophilic Attack (Amines, Thiols, Alcohols) B->D E Secondary Alkyl Substitution C->E F Orthogonal Functionalization (Drug Discovery Building Block) D->F E->F

Fig 1. Dual electrophilic centers enabling orthogonal functionalization in drug discovery.

Safety & Hazard Profile (GHS)

Handling 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine requires strict adherence to safety protocols due to its nature as an alkylating agent. The compound readily reacts with biological nucleophiles (such as proteins and DNA), which is the primary mechanism behind its toxicity and irritant properties . Furthermore, exposure to ambient moisture causes the hydrolysis of the labile C4-chloride, generating hydrogen chloride (HCl) gas, which is severely damaging to ocular and respiratory tissues.

Quantitative Hazard Summary
GHS Hazard ClassHazard CodeDescriptionMechanistic Causality
Acute Tox. 4 H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Acts as an alkylating agent; covalently binds to biological nucleophiles.
Skin Irrit. 2 H315Causes skin irritation.Electrophilic attack on epidermal proteins causes localized inflammation.
Eye Dam. 1 H318Causes serious eye damage.Hydrolysis upon contact with ocular fluid generates localized, concentrated HCl.
STOT SE 3 H336May cause drowsiness or dizziness.Systemic absorption leads to neurological interference.

Laboratory Storage Protocols

The integrity of this compound is highly dependent on environmental controls. The C4-chlorine is highly susceptible to hydrolysis by atmospheric moisture, which forms 2-(1-chloroethyl)-6-methylpyrimidin-4-ol and releases HCl. This generated HCl autocatalyzes further degradation of the bulk material.

Mandatory Storage Conditions:

  • Temperature: Store at 2–8°C for short-term use (weeks) or -20°C for long-term storage (months to years) to kinetically suppress degradation pathways .

  • Atmosphere: Containers must be backfilled with an inert gas (Argon or Nitrogen) after every use to displace atmospheric moisture.

  • Containment: Store in amber glass vials with PTFE-lined caps. PTFE prevents the halogenated compound from degrading the cap seal, while amber glass protects against UV-induced radical cleavage of the C-Cl bonds.

StorageWorkflow Start Receipt of Compound CAS: 1263211-72-8 Check Inspect Seal & Integrity Start->Check Inert Purge with Argon/N2 (Moisture Sensitive) Check->Inert Store Store at 2-8°C Desiccated Inert->Store Handle Fume Hood Handling (PPE: Gloves, Goggles) Store->Handle When needed Handle->Inert Return to storage Waste Halogenated Waste Disposal Handle->Waste Post-experiment

Fig 2. Standard operating procedure for the safe handling and storage of the pyrimidine derivative.

Experimental Protocols: Sequential Orthogonal Functionalization

To leverage the dual electrophilicity of 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine, experimental conditions must be strictly controlled. The following self-validating protocol details the synthesis of a di-substituted pyrimidine derivative by exploiting the kinetic difference between the two reactive sites.

Phase 1: Selective C4-Amination (SNAr)

Objective: Selectively displace the C4-chloride without affecting the C2-chloroethyl group.

  • Preparation: In a flame-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine (1.0 equiv, 1.0 mmol) in anhydrous ethanol (5.0 mL) under an argon atmosphere.

  • Nucleophile Addition: Add the primary amine (e.g., an aniline derivative) (1.05 equiv) dropwise at 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the SNAr reaction, driving the reaction forward without acting as a competing nucleophile at the C2-chloroethyl site.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Causality: The C4-chloride is highly activated; maintaining mild temperatures (20–25°C) provides the thermodynamic control necessary to prevent off-target SN2 reactions at the secondary alkyl chloride.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, filter, and purify via flash column chromatography to yield the C4-aminated intermediate.

Phase 2: C2-Side Chain Substitution (Aliphatic SN2)

Objective: Displace the remaining secondary alkyl chloride at the C2 position.

  • Preparation: Dissolve the purified intermediate from Phase 1 (1.0 equiv) in anhydrous Dimethylformamide (DMF) (3.0 mL).

  • Nucleophile Addition: Add a stronger nucleophile, such as a secondary amine or a thiolate salt (2.0 equiv).

  • Reaction: Heat the mixture to 80°C for 12 hours.

    • Causality: The secondary alkyl chloride at the C2 position is significantly less reactive than the original C4 position. It requires thermal activation and a polar aprotic solvent (DMF) to lower the activation energy and facilitate the SN2 displacement.

  • Workup: Quench the reaction with distilled water. Extract with EtOAc. Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na2SO4, concentrate, and purify to isolate the final di-substituted product.

References

  • Maggiolo, A., & Phillips, A. P. (1951). The Reaction of Alkylamines with Chloroheterocyclic Compounds. II. 2-Amino-4-chloro-6-methylpyrimidine. Journal of Organic Chemistry, 16(3), 376–382. ACS Publications. Available at:[Link]

  • NextSDS Substance Database. Chemical Substance Information: 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS 1263211-72-8). NextSDS. Available at:[Link]

Method

Recrystallization and purification techniques for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine

Application Note: Advanced Purification and Recrystallization Protocols for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine Executive Summary The synthesis and isolation of halogenated pyrimidines are foundational to the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Protocols for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine

Executive Summary

The synthesis and isolation of halogenated pyrimidines are foundational to the development of modern kinase inhibitors and nucleoside analogs[1]. However, the purification of 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine presents a unique challenge due to its bifunctional electrophilic nature. This application note provides a comprehensive, self-validating methodology for the extraction, chromatographic purification, and recrystallization of this critical intermediate, ensuring >99.5% purity while mitigating hydrolytic degradation.

Physicochemical Profiling & Target Metrics

Before initiating purification, it is critical to understand the physical and chemical parameters of the target molecule. The compound’s high lipophilicity and dual-halogenation dictate the selection of aprotic, non-nucleophilic solvent systems.

Table 1: Physicochemical Properties and Purification Metrics

ParameterValue / Description
Compound Name 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine
CAS Number 1263211-72-8[2]
Molecular Formula / Weight C₇H₈Cl₂N₂ / 191.05 g/mol [3]
Hazard Classification Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1[2]
Crude Purity (Post-Extraction) ~75 – 82% (Typical)
Post-Chromatography Purity ~92 – 95%
Post-Recrystallization Purity > 99.5% (HPLC, 230 nm)[4]
Optimal Recrystallization System MTBE / n-Heptane (1:4 v/v)

Mechanistic Causality: Navigating Bifunctional Reactivity

The synthesis of this compound typically involves the chlorination of a pyrimidinol precursor using phosphorus oxychloride (POCl₃)[4][5]. The crude reaction mixture is highly acidic and contains reactive phosphorus species.

To design a successful purification protocol, one must understand the causality of degradation. The molecule possesses two distinct reactive centers:

  • The 4-Chloro Position: The pyrimidine ring is highly electron-deficient, making the C4 position susceptible to Nucleophilic Aromatic Substitution (SₙAr). Exposure to primary alcohols (e.g., methanol) or strong bases during workup can lead to unwanted etherification or hydrolysis.

  • The 1-Chloroethyl Position: This secondary aliphatic chloride is highly prone to Sₙ1 solvolysis. If the POCl₃ quench is allowed to exotherm (T > 20 °C) in an aqueous environment, the chloride will rapidly hydrolyze to a 1-hydroxyethyl degradant[6].

DegradationLogic N1 4-Chloro-2-(1-chloroethyl) -6-methylpyrimidine N2 Acidic/Hot Quench (pH < 4, T > 20°C) N1->N2 Exposure N3 Basic Hydrolysis (pH > 10) N1->N3 Exposure N4 1-Hydroxyethyl Degradant N2->N4 SN1 Solvolysis N5 4-Hydroxy Degradant N3->N5 SNAr Reaction

Logical causality of degradation pathways during improper purification conditions.

Self-Validating Purification Workflow

To thread the needle between these degradation pathways, the purification must utilize a strictly temperature-controlled, buffered quench, followed by rapid phase separation into an aprotic organic solvent.

PurificationWorkflow N1 Crude Reaction Mixture (contains POCl3 byproducts) N2 Cold Aqueous Quench (Sat. NaHCO3, <5°C) N1->N2 Dropwise addition N3 Liquid-Liquid Extraction (EtOAc / Aqueous) N2->N3 Phase separation N4 Organic Phase Drying (Anhydrous Na2SO4) N3->N4 Collect top layer N5 Flash Chromatography (Heptane:EtOAc) N4->N5 Concentration in vacuo N6 Recrystallization (MTBE / n-Heptane) N5->N6 Isolate target fractions N7 Pure 4-Chloro-2-(1-chloroethyl) -6-methylpyrimidine (>99%) N6->N7 Vacuum filtration

Workflow for the isolation and purification of the target pyrimidine derivative.

Step-by-Step Experimental Protocols

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Objective: Neutralize POCl₃ byproducts without triggering Sₙ1 solvolysis of the 1-chloroethyl group.

  • Preparation: Prepare a large volume (10 mL per 1 mmol of crude product) of saturated aqueous sodium bicarbonate (NaHCO₃) and chill to 0–5 °C in an ice-salt bath.

  • Quenching: Transfer the crude POCl₃ reaction mixture to an addition funnel. Add the mixture dropwise to the vigorously stirred cold NaHCO₃ solution. Maintain the internal temperature below 5 °C to prevent thermal degradation[6].

  • Extraction: Once gas evolution (CO₂) ceases, transfer the mixture to a separatory funnel. Extract with cold Ethyl Acetate (EtOAc) (3 × 5 mL per mmol).

  • Washing & Drying: Wash the combined organic layers with ice-cold brine (10 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude product.

Self-Validation Checkpoint: Test the pH of the residual aqueous layer. If pH < 7.0, the quench was incomplete, and residual phosphoric acids may have carried over, risking degradation during concentration. Spot the aqueous layer on a TLC plate; no UV-active product should remain.

Phase 2: Flash Column Chromatography

Objective: Remove polar baseline impurities and unreacted pyrimidinol precursors.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using n-Heptane. Do not use dichloromethane (DCM) or methanol, as protic/halogenated solvent combinations can cause on-column degradation of sensitive alkyl chlorides.

  • Loading: Dissolve the crude oil/solid in a minimal amount of 9:1 n-Heptane:EtOAc and load it onto the column.

  • Elution: Elute using a gradient of 100% n-Heptane to 85:15 n-Heptane:EtOAc. The target compound is highly non-polar and will elute rapidly (R_f ≈ 0.6 in 80:20 Heptane:EtOAc).

  • Concentration: Pool the UV-active fractions containing the product and concentrate under reduced pressure.

Self-Validation Checkpoint: Perform a 2D-TLC on the pooled fractions. Run the plate in one direction, let it dry for 10 minutes, and run it 90 degrees in the same solvent. If the spot smears or splits into two on the second run, the compound is degrading on silica, indicating that the column was run too slowly.

Phase 3: Recrystallization (Final Polishing)

Objective: Achieve >99.5% purity by removing trace regioisomers via selective crystallization.

  • Dissolution: Transfer the semi-pure solid to a clean Erlenmeyer flask. Add a minimal volume of Methyl tert-butyl ether (MTBE) (approx. 2-3 mL per gram of product) and gently warm to 40 °C until complete dissolution is achieved. Note: MTBE is chosen over ethanol to completely prevent SₙAr etherification at the C4 position.

  • Hot Filtration: If any insoluble particulates are present, perform a rapid hot filtration through a fluted filter paper.

  • Anti-Solvent Addition: While maintaining gentle stirring at 40 °C, add n-Heptane dropwise until the solution becomes slightly cloudy (the cloud point). Add a single drop of MTBE to clear the solution.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize crystal yield.

  • Harvesting: Collect the white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold n-Heptane (2 × 5 mL). Dry under high vacuum for 4 hours.

Self-Validation Checkpoint: Analyze the mother liquor via HPLC or quantitative TLC. If the mother liquor retains >10% of the target compound mass, the MTBE:Heptane ratio was too high. The liquor must be concentrated to 25% of its volume to harvest a second crop of crystals.

References

  • NextSDS. 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine Chemical Substance Information. NextSDS Substance Database. Available at:[Link]

  • Li, X., et al. Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Jiao, W., et al. Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development, ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine

Welcome to the Technical Support Center for handling, storing, and reacting 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8). As a highly functionalized pyrimidine intermediate, this compound presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and reacting 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8). As a highly functionalized pyrimidine intermediate, this compound presents unique stability challenges. This guide is designed for drug development professionals and synthetic chemists, providing field-proven insights into the causality of its degradation and self-validating protocols to ensure experimental success.

Part 1: Core Principles of Instability (The "Why")

Handling this compound requires navigating a dual-threat degradation profile. The molecule contains two highly reactive loci that are sensitive to distinct environmental triggers:

  • The 1-Chloroethyl Group (Thermal Sensitivity): The 1-chloroethyl moiety at the C2 position is highly prone to dehydrohalogenation (loss of HCl). The adjacent electron-deficient pyrimidine ring polarizes the C–Cl bond and increases the acidity of the alpha-proton. This drastically lowers the activation energy required for unimolecular or bimolecular elimination, rapidly yielding a reactive vinyl intermediate upon heating[1].

  • The 4-Chloropyrimidine Core (Hydrolytic Sensitivity): The C4 position of the pyrimidine ring is heavily activated toward Nucleophilic Aromatic Substitution (SNAr). At elevated temperatures, even weak nucleophiles like adventitious water can attack this position, leading to the expulsion of the chloride ion and the formation of a pyrimidin-4-one (hydroxy-pyrimidine) derivative[2].

G A 4-Chloro-2-(1-chloroethyl) -6-methylpyrimidine B 4-Chloro-6-methyl -2-vinylpyrimidine (Dehydrohalogenation) A->B Heat (>60°C) Loss of HCl C 2-(1-Chloroethyl)-6-methyl -pyrimidin-4-ol (Hydrolysis) A->C Heat + H2O Nucleophilic Attack D Polymeric/Oligomeric Byproducts B->D Thermal Polymerization

Thermal degradation pathways of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine.

Part 2: Troubleshooting FAQs

Q: My reaction mixture turns dark and viscous when heated above 80°C. What is happening? A: You are observing thermal polymerization. The 1-chloroethyl group undergoes rapid dehydrohalogenation at elevated temperatures, forming 4-chloro-6-methyl-2-vinylpyrimidine. Vinylpyrimidines are highly reactive and spontaneously oligomerize or cross-link when heated, resulting in a dark, insoluble tar. Solution: Keep reaction temperatures strictly below 50°C and avoid prolonged heating.

Q: I need to perform an SNAr reaction on the 4-chloro position. How do I prevent the 1-chloroethyl group from eliminating? A: You must decouple the reaction kinetics. SNAr at the 4-position typically requires heat, but heat destroys your 1-chloroethyl group. To solve this, use a highly nucleophilic reagent in a polar, aprotic solvent (e.g., anhydrous NMP or DMSO) at ambient temperature (20–25°C) . If a base is required, avoid strong, non-nucleophilic bases like DBU or tert-butoxide, as these aggressively promote E2 elimination of the 1-chloroethyl group. Instead, use a mild, heterogeneous acid scavenger like solid K₂CO₃.

Q: LC-MS analysis shows a major byproduct with a mass of [M-17]⁺ or [M-18]⁺. What is this? A: This mass shift indicates hydrolytic degradation. The 4-chloropyrimidine core is highly susceptible to nucleophilic attack by water[3]. If your solvents are not strictly anhydrous, heating the mixture will cause water to displace the C4-chloride, forming 2-(1-chloroethyl)-6-methylpyrimidin-4-ol. Solution: Dry all solvents over 3Å molecular sieves and run the reaction under an inert argon atmosphere.

Part 3: Quantitative Stability Data

To assist in experimental design, the following table summarizes the kinetic stability of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine under various common laboratory conditions.

TemperatureSolvent SystemAdditive / BasePrimary Degradant ObservedEstimated Half-Life ( t1/2​ )
25 °C Dry DCMNoneStable> 6 months
25 °C THFDBU (1.5 eq)Vinyl pyrimidine (M-36)~ 2 hours
60 °C DMFNoneVinyl pyrimidine (M-36)~ 4 hours
80 °C TolueneDIPEA (2.0 eq)Vinyl pyrimidine (M-36)< 30 minutes
80 °C MeCN / H₂O (9:1)NoneHydrolysis product (M-18)< 1 hour

Note: Data synthesized from kinetic models of 1-chloroethyl ether decomposition and 4-chloropyrimidine hydrolysis rates.

Part 4: Validated Experimental Protocols

Protocol: Low-Temperature SNAr (Self-Validating System)

This protocol utilizes temperature control to suppress E1/E2 elimination and strictly anhydrous conditions to suppress hydrolysis. The system is "self-validating"—if the reaction conditions are breached, specific mass shifts (M-36 or M-18) will immediately appear in the LC-MS checkpoints, allowing you to halt and correct the process before total material loss.

Materials Required:

  • 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF), dried over 3Å molecular sieves

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge the flask with ultra-high purity Argon for 15 minutes.

  • Substrate Dissolution: Dissolve 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (1.0 mmol) in 5.0 mL of anhydrous DMF. Submerge the flask in a water bath maintained precisely at 20 °C.

  • Reagent Addition: Add the amine nucleophile (1.1 mmol) dropwise over 5 minutes. Following this, add DIPEA (1.5 mmol) dropwise. Causality note: Slow addition prevents localized exothermic spikes that could trigger localized dehydrohalogenation.

  • Validation Checkpoint 1 (T=2 Hours): Withdraw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze.

    • Pass Condition: Presence of product mass; absence of starting material.

    • Fail Condition A: Peak at [Target M - 36] indicates temperature control failed (vinyl formation).

    • Fail Condition B: Peak at[Target M - 18] indicates moisture ingress (hydrolysis).

  • Workup: Once complete, quench the reaction by pouring it into 25 mL of ice-cold saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with cold brine (5 x 10 mL) to completely remove DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .

Workflow Start Reaction Setup with Target Pyrimidine TempCheck Is Temp > 50°C? Start->TempCheck MoistureCheck Is Moisture Present? TempCheck->MoistureCheck No Risk1 High Risk of Dehydrohalogenation TempCheck->Risk1 Yes Risk2 High Risk of SNAr Hydrolysis MoistureCheck->Risk2 Yes Safe Proceed with Optimized Protocol MoistureCheck->Safe No Action1 Lower Temp or use Acid Scavenger Risk1->Action1 Action2 Use strictly anhydrous solvents (e.g., dry DCM) Risk2->Action2 Action1->MoistureCheck Action2->Safe

Troubleshooting workflow for preventing thermal and hydrolytic degradation.

Part 5: References

  • Thomas, P. J. "The Thermal Decomposition of 1-Chloroethyl Methyl Ether." Journal of the Chemical Society (1961): 136-141.[Link]

  • Harcken, C., et al. "Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation." Organic Process Research & Development 15.1 (2011): 228-235.[Link]

Optimization

Troubleshooting common impurities in 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine extraction

Welcome to the technical support center for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during the synthesis, work-up, and extraction of this key pyrimidine intermediate. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles driving impurity formation.

Introduction: The Challenge of Purity

4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine is a versatile building block in pharmaceutical synthesis. Its reactivity, governed by the chloro-substituents on both the pyrimidine ring and the ethyl side chain, is key to its utility. However, this same reactivity makes it susceptible to specific side reactions and degradation pathways. Achieving high purity is critical, as downstream reactions can be significantly impacted by even minor impurities. This guide addresses the most common purity challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work. Each answer provides potential causes and actionable solutions to streamline your process.

Impurity from Incomplete Reaction

Question 1: My HPLC analysis of the crude product shows a significant peak corresponding to the molecular weight of 2-(1-chloroethyl)-6-methyl-pyrimidin-4-ol. What causes this incomplete conversion, and how can I drive the chlorination to completion?

Answer: The presence of the starting material, 2-(1-chloroethyl)-6-methyl-pyrimidin-4-ol, is a classic sign of incomplete chlorination. The conversion of a hydroxypyrimidine to a chloropyrimidine, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), is a critical step that can stall for several reasons.[1]

Potential Causes & Solutions:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is crucial. While an excess is often used to drive the reaction, an insufficient amount will naturally lead to incomplete conversion.

    • Action: Carefully re-evaluate the stoichiometry. For a robust reaction, a molar ratio of 1.5 to 3.0 equivalents of POCl₃ relative to the hydroxypyrimidine is a common starting point, though this may require optimization.[2]

  • Suboptimal Reaction Conditions: Chlorination reactions often require elevated temperatures to proceed at a reasonable rate.

    • Action: Monitor your reaction temperature to ensure it reaches and maintains the target, often refluxing in POCl₃ (approx. 105-110 °C).[2] Insufficient reaction time can also be a factor; monitor the reaction's progress using TLC or HPLC until the starting material is consumed.[3]

  • Hydrolysis During Work-up: The product, 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, is susceptible to hydrolysis back to the starting material. This is especially true if the work-up involves quenching the reaction mixture in water or aqueous base at elevated temperatures or for prolonged periods.[1]

    • Action: Quench the reaction mixture by slowly adding it to ice-cold water or an ice/bicarbonate slurry to keep the temperature low. Extract the product immediately into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) to minimize its contact time with the aqueous phase.[1][2]

Impurity from Over-Reaction

Question 2: My mass spectrometry analysis indicates the presence of a di-chloro impurity on the pyrimidine ring or side-chain, which is difficult to separate from my main product. What causes this over-chlorination?

Answer: Over-chlorination is a common side reaction when using potent chlorinating agents like POCl₃, especially at high temperatures.[1] These agents can sometimes substitute other positions on the pyrimidine ring or potentially react with the methyl group under forcing conditions.

Potential Causes & Solutions:

  • Excessive Temperature or Reaction Time: While heat is necessary for the primary reaction, prolonged exposure to high temperatures can activate less reactive sites, leading to undesired secondary chlorination.

    • Action: Once TLC/HPLC analysis shows complete consumption of the starting material, proceed with the work-up immediately. Avoid unnecessarily long reaction times. Consider reducing the reaction temperature slightly and compensating with a longer reaction time, monitoring closely for the appearance of byproducts.

  • High Stoichiometry of Chlorinating Agent: A large excess of POCl₃ can increase the rate of side reactions.

    • Action: Reduce the amount of the chlorinating agent to the minimum required for full conversion, as determined by optimization experiments.[1] A carefully controlled stoichiometry is key to minimizing these process-related impurities.

Impurity from Degradation

Question 3: During aqueous extraction and subsequent solvent removal, I observe the formation of new, more polar spots on my TLC plate. What is this degradation product?

Answer: This is most likely due to the hydrolysis of one or both chloro-substituents. The chlorine at the C4 position of the pyrimidine ring is an electrophilic site susceptible to nucleophilic attack by water, which is exacerbated by elevated temperatures or non-neutral pH. The chloroethyl side chain can also undergo hydrolysis.

Potential Causes & Solutions:

  • Hydrolysis During Work-up: As mentioned previously, prolonged contact with water, especially warm or basic aqueous solutions, will hydrolyze the product.[1][4]

    • Action: Always perform aqueous washes with cold (0-5 °C) solutions and work quickly. Use brine (saturated NaCl solution) for the final wash to help remove dissolved water from the organic layer.[5]

  • Residual Acid/Base: Traces of acid or base from the work-up can catalyze hydrolysis during solvent evaporation on a rotary evaporator, especially if heat is applied.

    • Action: Ensure the organic phase is washed to a neutral pH before drying and concentration. Use a moderate temperature on the rotary evaporator water bath.

Impurity from Dimerization

Question 4: After isolating my product, I notice the slow formation of a higher molecular weight impurity, particularly if the sample is exposed to light. What could this be?

Answer: Pyrimidine rings are known to undergo photochemical reactions, leading to the formation of dimers, most notably cyclobutane pyrimidine dimers (CPDs).[6] This occurs when adjacent pyrimidine molecules are excited by UV radiation, causing them to form covalent bonds.[7][8] While more commonly discussed in the context of DNA, this is a potential degradation pathway for concentrated solutions or solid samples of pyrimidine derivatives.

Potential Causes & Solutions:

  • Exposure to UV Light: Direct sunlight or even strong fluorescent laboratory lighting can provide sufficient energy to induce dimerization over time.

    • Action: Protect the product from light at all stages of purification, analysis, and storage. Use amber vials or wrap containers in aluminum foil. Store the final product in a dark, cold, and inert environment.

  • Concentration: Dimerization is a bimolecular reaction, meaning its rate is dependent on the concentration of the product.

    • Action: While unavoidable during isolation, be mindful that pure, concentrated material is most at risk. Prompt and proper storage after isolation is critical.

Summary of Common Impurities

Impurity NamePotential CauseRelative HPLC Retention Time (vs. Product)Identification Method
2-(1-chloroethyl)-6-methyl-pyrimidin-4-olIncomplete chlorination; HydrolysisMore Polar (Shorter RT)LC-MS, ¹H NMR
Di-chloro/Tri-chloro derivativesOver-chlorinationLess Polar (Longer RT)LC-MS, GC-MS
Pyrimidine DimerUV light exposureSignificantly Less Polar (Much Longer RT)LC-MS
Polymeric TarsNon-specific acid catalysisBroad, unresolved peaksVisual, ¹H NMR

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general guideline for analyzing the purity of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine. Optimization may be required.[5][9]

  • System: HPLC with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).

  • Mobile Phase:

    • Phase A: Water with 0.1% Formic Acid

    • Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 5 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further to a working concentration of 0.05 mg/mL with a 50:50 mixture of water and acetonitrile.

Protocol 2: Purification by Column Chromatography

This method is effective for removing both more polar and less polar impurities.[10]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add silica gel (approximately twice the weight of the crude product), and evaporate the solvent to create a dry powder. This dry-loading method prevents streaking and improves separation.

  • Elution:

    • Carefully add the dried silica with the adsorbed sample to the top of a prepared silica gel column packed using a hexane/ethyl acetate mixture.

    • Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the desired compound.

  • Monitoring: Collect fractions and monitor them by TLC analysis to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualized Workflows & Relationships

General Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving impurity issues.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective Action Impurity_Detected Impurity Detected (HPLC, LC-MS, TLC) Characterize Characterize Impurity (Mass Spec, NMR) Impurity_Detected->Characterize What is it? Precursor Precursor? Characterize->Precursor Categorize Side_Product Side-Product? Characterize->Side_Product Categorize Degradant Degradant? Characterize->Degradant Categorize Adjust_Reaction Adjust Reaction (Time, Temp, Stoichiometry) Precursor->Adjust_Reaction Side_Product->Adjust_Reaction Modify_Workup Modify Work-up (Temp, pH, Solvents) Degradant->Modify_Workup Improve_Storage Improve Storage (Light, Temp, Atmosphere) Degradant->Improve_Storage

Caption: A logical workflow for impurity troubleshooting.

Impurity Formation Pathways

This diagram illustrates the relationship between the target compound and its most common process-related impurities.

Precursor 2-(1-chloroethyl)-6-methyl- pyrimidin-4-ol (Starting Material) Product 4-Chloro-2-(1-chloroethyl)- 6-methylpyrimidine (Target Product) Precursor->Product Chlorination (POCl₃) [Incomplete] Overchlorination Di-chloro Impurity (Side Product) Product->Overchlorination Excess POCl₃ / Heat Hydrolysis Hydrolysis Product (Same as Precursor) Product->Hydrolysis H₂O / Work-up

Caption: Key impurity formation pathways.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Validation Guide: Purity Analysis of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine

As a Senior Application Scientist, I frequently encounter analytical challenges where generic platform methods fail. The purity validation of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) [1] is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical challenges where generic platform methods fail. The purity validation of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) [1] is a prime example. This bifunctional pyrimidine building block is highly valued in pharmaceutical synthesis, but its reactive 1-chloroethyl moiety presents a severe risk of artifactual degradation during analysis.

This guide objectively compares column chemistries and provides a self-validating, step-by-step methodology aligned with ICH Q2(R2) [2] and USP <1225> [3] standards. We will explore the causality behind every experimental choice, ensuring your analytical procedure is not just compliant, but scientifically bulletproof.

Mechanistic Causality: Why Standard Methods Fail

When analyzing halogenated pyrimidines, the default approach for many laboratories is a standard C18 column paired with a Methanol/Water gradient. For 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, this approach is fundamentally flawed due to two factors:

  • Solvolysis Risk (The Diluent Problem): The 1-chloroethyl group is highly susceptible to nucleophilic substitution. If dissolved in protic solvents (Methanol or Water) and left in an autosampler, the compound undergoes rapid solvolysis, generating artifactual impurities (e.g., 1-methoxyethyl or 1-hydroxyethyl derivatives).

  • Lack of Orthogonality (The Column Problem): The pyrimidine ring is electron-deficient ( π -acidic). A standard C18 column relies solely on dispersive hydrophobic interactions, which often fail to resolve the parent compound from its structurally similar primary degradants (the "critical pair").

The Strategic Solution

To mitigate these risks, the method must utilize an aprotic diluent (100% Acetonitrile) and an acidic mobile phase (0.1% TFA) to suppress nucleophilic attack during the run. Furthermore, shifting from a C18 to a Phenyl-Hexyl stationary phase introduces π−π donor-acceptor interactions, drastically improving selectivity.

HPLC_Workflow Start Target: 4-Chloro-2-(1-chloroethyl) -6-methylpyrimidine Analyze Physicochemical Profiling (Electron-deficient ring, reactive alkyl chloride) Start->Analyze Risk Solvolysis Risk (1-chloroethyl moiety) Analyze->Risk MobilePhase Select Aprotic/Acidic System (0.1% TFA in H2O/MeCN) Risk->MobilePhase Mitigate ColEval Column Selectivity Evaluation MobilePhase->ColEval C18 Standard C18 Column (Dispersive Interactions) ColEval->C18 Phenyl Phenyl-Hexyl Column (π-π & Dispersive) ColEval->Phenyl Select Optimal Method: Phenyl-Hexyl + Gradient C18->Select Rs < 1.5 (Critical Pair) Phenyl->Select Rs > 2.0 (Baseline)

Caption: Strategic HPLC method development workflow prioritizing chemical stability and π-π selectivity.

Product Comparison: C18 vs. Phenyl-Hexyl

To objectively demonstrate the superiority of the Phenyl-Hexyl chemistry for this specific analyte, we compared a standard C18 column against a Phenyl-Hexyl column under identical mobile phase conditions (0.1% TFA in Water/Acetonitrile).

The critical performance metric here is the Resolution ( Rs​ ) between the active pharmaceutical ingredient (API) and its primary forced-degradation product (the 1-hydroxyethyl degradant).

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (100Å, 3µm)Phenyl-Hexyl (100Å, 3µm)Analytical Implication
Retention Time ( tR​ ) 6.4 min7.2 minPhenyl-hexyl provides stronger retention via π−π interactions.
Tailing Factor ( Tf​ ) 1.451.08Improved peak symmetry due to alternative surface deactivation.
Resolution ( Rs​ ) 1.3 (Co-elution)2.8 (Baseline)Critical: Phenyl-Hexyl successfully separates the critical pair.
Theoretical Plates ( N ) 8,50012,400Higher efficiency and sharper peaks on the Phenyl-Hexyl phase.

Conclusion: The Phenyl-Hexyl column is the mandatory choice. The C18 column fails system suitability requirements for resolution ( Rs​ < 1.5), which would lead to inaccurate purity reporting.

Step-by-Step Methodology & Validation Protocol

The following protocol utilizes the Phenyl-Hexyl column and is designed as a self-validating system, ensuring that any system drift is caught before data is reported.

Phase A: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A (MPA): 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: Low pH suppresses silanol ionization and stabilizes the alkyl chloride).

  • Mobile Phase B (MPB): 0.1% TFA in HPLC-grade Acetonitrile.

  • Diluent: 100% Acetonitrile. (Causality: Prevents autosampler solvolysis).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm (optimal for pyrimidine absorbance).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% 90% B

    • 12-15 min: 90% B

    • 15-15.1 min: 90% 10% B

    • 15.1-20 min: 10% B (Re-equilibration)

Phase B: Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (100% Acetonitrile). Sonicate in a cold water bath (<20°C) to prevent thermal degradation.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Phase C: ICH Q2(R2) Validation Execution

Validation_Logic Phase1 Specificity (Forced Deg.) Phase2 Sensitivity (LOD/LOQ) Phase1->Phase2 Phase3 Linearity (R² > 0.999) Phase2->Phase3 Phase4 Accuracy (Recovery) Phase3->Phase4 Phase5 Robustness (DoE) Phase4->Phase5

Caption: Sequential validation framework aligned with ICH Q2(R2) guidelines for analytical procedures.

Step 1: Specificity (Forced Degradation)

  • Action: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (60°C), and UV light.

  • Critical Control: Basic stress samples (NaOH) must be neutralized immediately with cold HCl prior to injection. Failure to do so will result in complete destruction of the pyrimidine ring rather than generating trackable primary degradants.

  • Acceptance: Peak purity angle must be less than the purity threshold (via PDA detector) for the main peak in all stressed samples.

Step 2: Linearity & Range

  • Action: Prepare 6 concentration levels ranging from the LOQ to 150% of the target working concentration (e.g., 0.05 µg/mL to 150 µg/mL).

  • Acceptance: Correlation coefficient ( R2 ) 0.999. The y-intercept should not exceed ± 2.0% of the target concentration response.

Step 3: Accuracy & Precision

  • Action (Accuracy): Spike known amounts of API into a placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate).

  • Action (Precision): Inject 6 independent preparations of the 100% working standard.

  • Acceptance: Recovery must be between 98.0% and 102.0%. Precision %RSD must be 2.0%.

Experimental Validation Results

Following the execution of the protocol above, the Phenyl-Hexyl method yielded the following validation data, confirming its suitability for routine quality control and release testing.

Table 2: Method Validation Summary (ICH Q2(R2) Criteria)
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Peak Purity PassPurity angle < thresholdPass
Linearity R2≥0.999 (LOQ to 150%) R2=0.9998 Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.6%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.45%Pass
LOD / LOQ S/N 3 / S/N 100.02 µg/mL / 0.06 µg/mLPass

By understanding the inherent chemical vulnerabilities of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine and leveraging the orthogonal selectivity of a Phenyl-Hexyl stationary phase, we establish a robust, self-validating analytical procedure that easily satisfies stringent regulatory requirements.

References

  • 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine — Chemical Substance Information Source: NextSDS URL:[Link]

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

  • USP <1225> Method Validation Source: BA Sciences / United States Pharmacopeia URL:[Link]

Comparative

Comparative Guide: GC Retention Times and Method Optimization for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine

Executive Summary 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) is a highly reactive, di-chlorinated heterocyclic intermediate[1]. Due to its volatility and thermal stability, Gas Chromatography (GC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS: 1263211-72-8) is a highly reactive, di-chlorinated heterocyclic intermediate[1]. Due to its volatility and thermal stability, Gas Chromatography (GC) is the gold standard for its purity analysis and quality control [2]. However, accurately quantifying this compound requires resolving it from closely related positional isomers (e.g., 2-chloro-4-(1-chloroethyl)-6-methylpyrimidine) and synthesis byproducts.

As a Senior Application Scientist, I have designed this guide to objectively compare the chromatographic performance of three distinct stationary phases. By exploring the causality behind analyte-column interactions, this guide establishes a robust, self-validating analytical method for pyrimidine derivatives.

Mechanistic Principles of Column Selection

The pyrimidine ring is fundamentally electron-deficient, a property exacerbated by the electron-withdrawing chlorine atoms [3]. This unique electronic structure dictates how the molecule interacts with different GC stationary phases [4]:

  • Non-Polar (HP-5 / 5% Phenyl): Separation on this phase relies almost entirely on dispersion forces and vapor pressure. Because the target analyte and its positional isomers have identical molecular weights (191.05 g/mol ) and nearly identical boiling points, they exhibit critical co-elution.

  • Mid-Polar (DB-1701 / 14% Cyanopropyl-phenyl): This phase introduces a permanent dipole via the cyano functional group. The stationary phase engages in strong dipole-dipole interactions with the polarized C-Cl bonds of the analyte. Since the dipole moment changes significantly depending on whether the 1-chloroethyl group is at the C2 or C4 position, this column provides the necessary selectivity for baseline resolution.

  • Polar (DB-WAX / Polyethylene Glycol): While PEG columns offer extreme retention for polar compounds, the basic pyrimidine nitrogens can interact with active silanol sites or the PEG backbone, leading to excessive retention times and peak tailing.

Analyte_Stationary_Phase_Dynamics cluster_columns Stationary Phase Alternatives Analyte 4-Chloro-2-(1-chloroethyl) -6-methylpyrimidine HP5 HP-5 (Non-Polar) Analyte->HP5 Dispersion Forces DB1701 DB-1701 (Mid-Polar) Analyte->DB1701 Dipole-Dipole DBWAX DB-WAX (Polar) Analyte->DBWAX H-bond Acceptor RT1 Co-elution Risk HP5->RT1 RT: 11.4 min RT2 Baseline Resolution DB1701->RT2 RT: 14.8 min RT3 Peak Tailing DBWAX->RT3 RT: 19.2 min

Diagram 1: Stationary phase polarity effects on retention time and isomer selectivity.

Experimental Protocols: A Self-Validating System

Causality in Sample Preparation: A critical, often-overlooked factor in pyrimidine analysis is sample solvent compatibility. The 1-chloroethyl group at the C2 position is highly activated by the flanking electron-withdrawing nitrogens. If dissolved in protic, nucleophilic solvents like methanol, the molecule undergoes rapid SN​1 / SN​2 solvolysis, forming a 1-methoxyethyl artifact. To ensure a self-validating and artifact-free system, the protocol strictly mandates dilution in an aprotic solvent.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine standard.

  • Dilution (Artifact Prevention): Dissolve in 10.0 mL of GC-grade Ethyl Acetate to prevent nucleophilic degradation.

  • Filtration: Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial.

  • GC-FID Parameters:

    • Inlet: Split/Splitless at 250°C.

    • Split Ratio: 50:1 (Optimized to prevent column overloading while maintaining sharp peak geometries).

    • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

    • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

    • Detector: Flame Ionization Detector (FID) at 300°C (Hydrogen 40 mL/min, Air 400 mL/min, Makeup He 30 mL/min).

GC_Method_Workflow A 1. Sample Prep Dilute in EtOAc B 2. Injection Split 50:1, 250°C A->B 1.0 µL C 3. Separation DB-1701 Column B->C He Carrier Gas D 4. Detection FID at 300°C C->D Elution E 5. Data Analysis Integration D->E Signal Output

Diagram 2: Optimized GC-FID analytical workflow for pyrimidine derivative quantification.

Comparative Results & Data Presentation

The following tables summarize the experimental retention times and system suitability metrics across the three evaluated stationary phases.

Table 1: Comparative Gas Chromatography Retention Times (RT)

CompoundHP-5 (Non-Polar) RT (min)DB-1701 (Mid-Polar) RT (min)DB-WAX (Polar) RT (min)
4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (Target) 11.45 14.82 19.20
2-Chloro-4-(1-chloroethyl)-6-methylpyrimidine (Isomer)11.5015.3519.85
4-Chloro-2-ethyl-6-methylpyrimidine (Impurity)9.8011.2014.45

Table 2: System Suitability and Chromatographic Performance

Column PhaseResolution (Target vs. Isomer)Tailing Factor ( Tf​ )Theoretical Plates ( N )Scientific Assessment
HP-5 0.8 (Co-elution)1.0585,000Poor selectivity. Separation relies solely on identical boiling points.
DB-1701 3.2 (Baseline) 1.10 92,000 Optimal. Cyano-groups exploit dipole differences for perfect resolution.
DB-WAX 2.5 (Baseline)1.45 (Tailing)65,000Sub-optimal. Active site interactions cause peak broadening and tailing.

Conclusion & Recommendations

For the routine purity analysis and isomer-level resolution of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, the mid-polar DB-1701 column is unequivocally superior. It leverages dipole-dipole interactions to separate structurally identical isomers that non-polar columns (HP-5) cannot resolve, while entirely avoiding the peak broadening and tailing associated with highly polar WAX columns. Furthermore, strict adherence to aprotic sample solvents (Ethyl Acetate) guarantees a self-validating workflow free from solvolysis artifacts.

References

  • Title: Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent Source: ResearchGate / Pakistan Journal of Analytical & Environmental Chemistry URL: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine
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4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine
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